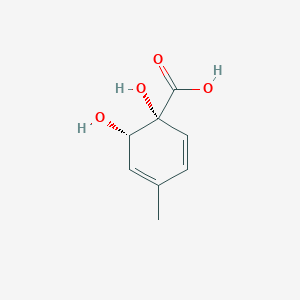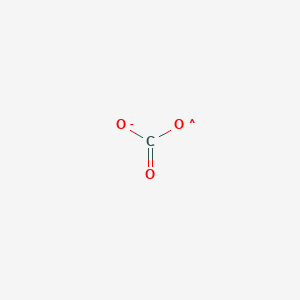![molecular formula C16H25N3O2 B1239095 tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)
tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(diethylamino)phenyl]methylideneamino]carbamic acid tert-butyl ester is a dialkylarylamine and a tertiary amino compound.
Applications De Recherche Scientifique
Synthesis and Heterocycle Formation
- tert-Butyl 1-hydrazinecarboxylate, a related compound, is used in synthesizing hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles, showcasing its utility in organic synthesis and heterocycle formation (Obreza & Urleb, 2003).
Formation of Pyrazoles
- The compound is involved in the synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating its role in creating specific organic structures with potential for various applications (Iminov et al., 2015).
Synthesis of Benzaldehyde N-(Phenylmethylidene)-hydrazones
- Reactions involving tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates lead to the production of benzaldehyde N-(phenylmethylidene)-hydrazones, highlighting its use in synthesizing specific benzaldehyde derivatives (Obreza & Urleb, 2002).
Fluorescent Sensor Applications
- Hydroxypyrazole-based ligands derived from tert-butyl hydrazinecarboxylate exhibit fluorescent properties and potential as ratiometric fluorescent sensors for Zn(II) ions, indicating its use in sensing applications (Formica et al., 2018).
Chemical Synthesis and Crystal Structure Analysis
- In chemical synthesis, tert-butyl hydrazinecarboxylate derivatives contribute to the formation of complex structures, with studies analyzing their crystal structures to understand molecular configurations (Xia, 2001).
Potential as Mcl-1 Antagonists
- tert-Butyl hydrazinecarboxylate derivatives have been synthesized and analyzed for their potential as Mcl-1 antagonists, indicating their relevance in medicinal chemistry research (Bhat et al., 2019).
Larvicidal Activity in Agriculture
- The compound has been studied for its larvicidal activity against pests like Chilo suppressalis, revealing its potential applications in agricultural pest control (Oikawa et al., 1994).
Nucleophilic Substitutions and Radical Reactions
- tert-Butyl phenylazocarboxylates, which are structurally related, are used as building blocks in organic chemistry for nucleophilic substitutions and radical reactions, demonstrating the compound's versatility in synthetic applications (Jasch et al., 2012).
Formation of Anellated Carbasugars
- The compound is instrumental in synthesizing anellated carbasugars, a novel class of compounds with potential applications in various fields (Herrera et al., 2003).
Propriétés
Formule moléculaire |
C16H25N3O2 |
|---|---|
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-[4-(diethylamino)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-6-19(7-2)14-10-8-13(9-11-14)12-17-18-15(20)21-16(3,4)5/h8-12H,6-7H2,1-5H3,(H,18,20)/b17-12+ |
Clé InChI |
REVNKPWSAVELMP-SFQUDFHCSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)OC(C)(C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)OC(C)(C)C |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)OC(C)(C)C |
Solubilité |
2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)
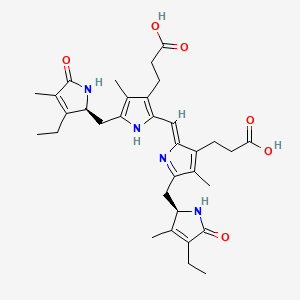
![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)

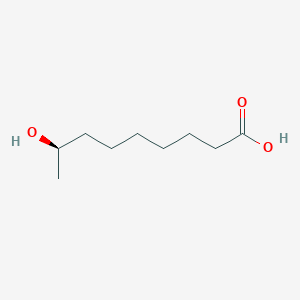
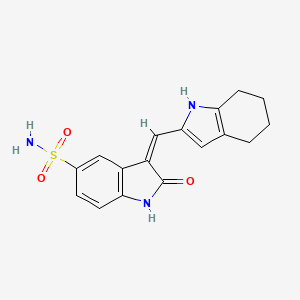

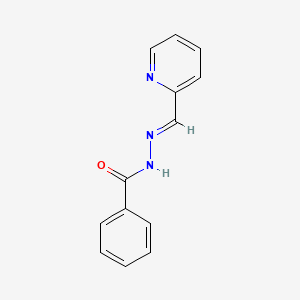
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)
